molecular formula C7H7FN2O2 B2450129 Methyl 6-Amino-2-fluoronicotinate CAS No. 1445962-42-4

Methyl 6-Amino-2-fluoronicotinate

Cat. No.: B2450129
CAS No.: 1445962-42-4
M. Wt: 170.143
InChI Key: DXDKIPHFKCEHPN-UHFFFAOYSA-N
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Description

Significance of Nicotinate (B505614) Esters in Heterocyclic Synthesis

Nicotinate esters, also known as esters of pyridine-3-carboxylic acid, are pivotal intermediates in the synthesis of a wide array of more complex heterocyclic structures. They serve as readily available starting materials for the preparation of various derivatives, including amides and other functionalized pyridines. google.comnih.gov The ester moiety can be easily modified, for instance, through reaction with amines to form nicotinamide (B372718) derivatives, which are known to possess a range of biological activities. nih.gov The development of efficient and environmentally friendly methods for the synthesis of these derivatives, such as using lipase (B570770) catalysts in continuous-flow microreactors, highlights their ongoing importance in chemical manufacturing. nih.gov Furthermore, nicotinate esters like Methyl 6-bromonicotinate are instrumental in constructing diverse molecular libraries for drug discovery, underscoring the value of this class of compounds. guidechem.com

Role of Fluorine Substitution in Pyridine (B92270) Derivatives

The introduction of fluorine into organic molecules, particularly in pharmacologically active compounds, has become a widespread strategy in medicinal chemistry. nih.govresearchgate.net Fluorine's high electronegativity and small size can significantly alter the physicochemical properties of a molecule. nih.govrsc.org In pyridine derivatives, fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. nih.govresearchgate.net For instance, the replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby prolonging the drug's therapeutic effect. The reaction of 2-fluoropyridine (B1216828) with certain nucleophiles is significantly faster than that of 2-chloropyridine, demonstrating the activating effect of fluorine in nucleophilic aromatic substitution (SNAr) reactions. acs.org This enhanced reactivity makes fluorinated pyridines valuable precursors for late-stage functionalization in drug development. acs.org

Overview of Research Trajectories for Methyl 6-Amino-2-fluoronicotinate

Current research involving this compound and structurally related compounds is primarily focused on its application as a building block in the synthesis of novel bioactive molecules. The presence of the amino and fluoro groups allows for a variety of chemical transformations. The amino group can be a precursor for the formation of fused heterocyclic systems, while the fluorine atom can be displaced by various nucleophiles to introduce further complexity. This dual functionality makes it a valuable tool for medicinal chemists exploring new chemical space. For example, related aminopyridine derivatives have been used in the synthesis of kinase inhibitors and other targeted therapies. The strategic positioning of the substituents on the pyridine ring of this compound makes it a prime candidate for the development of new pharmaceutical agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-amino-2-fluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDKIPHFKCEHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445962-42-4
Record name methyl 6-amino-2-fluoropyridine-3-carboxylate
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Synthetic Methodologies and Route Optimization for Methyl 6 Amino 2 Fluoronicotinate

Established Synthetic Pathways to 6-Aminonicotinate Derivatives

The synthesis of 6-aminonicotinate derivatives is a foundational aspect of accessing more complex structures like Methyl 6-Amino-2-fluoronicotinate. These pathways often involve the strategic manipulation of the pyridine (B92270) ring followed by esterification.

Strategic Functionalization of Pyridine Ring Systems

The functionalization of pyridine rings is a well-developed area of organic chemistry. The inherent electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. This reactivity can be harnessed to introduce various substituents.

One common strategy involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring for both electrophilic and nucleophilic substitution, allowing for a wider range of functionalization patterns. For instance, nitration of pyridine N-oxide occurs at the 4-position, and the resulting nitro group can subsequently be displaced by a nucleophile or reduced to an amino group.

Another approach is the direct C-H functionalization of pyridines. While challenging due to the relative inertness of C-H bonds, methods have been developed for the selective introduction of groups at specific positions. These reactions often employ transition metal catalysts or strong bases to achieve the desired transformation.

Esterification Approaches to Methyl Nicotinates

The methyl ester functionality in this compound is typically introduced through the esterification of the corresponding carboxylic acid, 6-aminonicotinic acid. Several methods are available for this transformation.

A widely used method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. georganics.skgeorganics.sk This is an equilibrium-driven process, and often an excess of the alcohol is used to drive the reaction to completion.

Alternatively, for substrates that are sensitive to strong acids, other esterification methods can be employed. These include the use of activating agents like thionyl chloride, which converts the carboxylic acid to a more reactive acyl chloride that readily reacts with methanol. prepchem.com Another approach is the use of coupling agents that facilitate the direct reaction between the carboxylic acid and alcohol.

The synthesis of methyl 6-aminonicotinate can be achieved from 6-aminonicotinic acid by reacting it with aqueous hydrogen chloride in methanol under reflux. georganics.skgeorganics.sk This method provides a straightforward route to the desired methyl ester.

Fluorination Strategies in the Synthesis of this compound Precursors

The introduction of a fluorine atom at the 2-position of the pyridine ring is a critical step in the synthesis of this compound. Both nucleophilic and electrophilic fluorination methods can be considered for this transformation.

Nucleophilic Fluorination Techniques

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic ring. This reaction typically requires an electron-deficient ring system and a good leaving group. In the context of pyridine synthesis, a common strategy involves the displacement of a leaving group, such as a nitro group or a halogen, by a fluoride (B91410) source.

For example, a nitro-substituted pyridine precursor can be reacted with a fluoride salt, such as potassium fluoride or cesium fluoride, to introduce the fluorine atom. The strong electron-withdrawing nature of the nitro group activates the ring towards nucleophilic attack.

Another approach is the substitution of a chloro or bromo substituent at the 2-position of the pyridine ring with fluoride. While less reactive than a nitro group, halogens can still serve as effective leaving groups, particularly when the pyridine ring is further activated by other electron-withdrawing groups.

Electrophilic Fluorination Techniques

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F+") to the aromatic ring. A variety of N-F based electrophilic fluorinating reagents have been developed, such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI).

These reagents can directly fluorinate electron-rich aromatic and heteroaromatic compounds. However, the electron-deficient nature of the pyridine ring can make direct electrophilic fluorination challenging. The reactivity can be enhanced by the presence of electron-donating groups on the pyridine ring. The regioselectivity of electrophilic fluorination is governed by the electronic and steric properties of the substituents already present on the ring.

A notable method for the selective C-H fluorination of pyridines utilizes silver(II) fluoride (AgF₂). This reagent has been shown to selectively fluorinate pyridines at the position adjacent to the nitrogen atom under mild conditions. nih.gov This method offers a direct route to 2-fluoropyridines from readily available pyridine precursors.

Regioselective Amination Methodologies

The final key step in the synthesis of this compound is the introduction of the amino group at the 6-position. This requires a regioselective amination method that directs the amino group to the desired location.

One of the most common methods for introducing an amino group onto a pyridine ring is through nucleophilic aromatic substitution (SNAr) of a leaving group. masterorganicchemistry.comyoutube.com In a potential synthetic route to this compound, a precursor bearing a suitable leaving group at the 6-position, such as a halogen, would be reacted with an ammonia (B1221849) equivalent or a protected amine. The fluorine atom at the 2-position and the ester at the 3-position would influence the regioselectivity of this reaction.

The Chichibabin reaction is a classic method for the direct amination of pyridines, typically at the 2- or 4-position, using sodium amide. youtube.com However, directing this reaction to the 6-position in the presence of other substituents can be challenging.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile and highly regioselective method for the formation of C-N bonds. This palladium-catalyzed reaction can be used to couple a wide range of amines with aryl halides, including halopyridines. By choosing a precursor with a halogen at the 6-position, the amino group can be introduced with high selectivity.

A solvent-free direct amination of halopyridines under microwave irradiation without a transition metal catalyst has also been developed, offering an environmentally friendly approach for coupling with certain amines. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Yields

A comparative analysis of synthetic efficiencies and yields for this compound cannot be compiled due to the absence of published synthetic routes. Such an analysis would typically involve evaluating different synthetic pathways based on several key metrics:

Step Economy: The number of individual reaction steps involved. Fewer steps are generally preferred to reduce time, cost, and potential for material loss.

Atom Economy: A measure of how many atoms from the starting materials are incorporated into the final product.

Reagent and Catalyst Cost and Availability: The economic viability of a synthesis on a larger scale.

Reaction Conditions: The temperature, pressure, and time required for each step, which impact energy consumption and safety.

Purification and Isolation: The ease and efficiency of separating the desired product from byproducts and unreacted starting materials.

For example, a hypothetical synthesis could be compared to an alternative route by constructing a data table that quantifies these parameters. Without specific data from experimental work on this compound, any such table would be purely speculative. Research on the synthesis of other fluorinated amino acids has shown that yields can be significantly influenced by the choice of catalyst and reaction conditions, with some optimized processes achieving yields as high as 95%. beilstein-journals.org

Chemical Reactivity and Mechanistic Studies of Methyl 6 Amino 2 Fluoronicotinate

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Fluorine Center

The presence of a fluorine atom at the 2-position of the pyridine (B92270) ring, which is activated by the electron-withdrawing nature of the ring nitrogen and the methyl ester group, makes this position susceptible to nucleophilic aromatic substitution (SNAr).

The reactivity of the C-F bond in SNAr reactions is significantly modulated by the electronic effects of the other substituents on the aromatic ring. The pyridine nitrogen and the methyl nicotinate (B505614) group at the 3-position are electron-withdrawing, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the SNAr mechanism, thereby accelerating the reaction.

The SNAr reaction proceeds via a two-step mechanism involving a high-energy Meisenheimer complex. The first step, the nucleophilic attack, is typically the rate-determining step. The high electronegativity of fluorine makes the C-F bond strong, which can sometimes result in a slower reaction rate compared to other halogens. However, fluorine's ability to stabilize the intermediate through inductive effects and its excellent leaving group ability once the C-F bond is broken often leads to favorable reaction kinetics. In fact, for SNAr reactions on heteroaromatics, fluoride (B91410) is often a better leaving group than other halogens like chloride or bromide. acs.org

The thermodynamics of the reaction are generally favorable, especially when strong nucleophiles are used, leading to the formation of a more stable substituted product. The reaction is often carried out under relatively mild conditions, although heating may be required depending on the nucleophilicity of the attacking species. acs.org

The table below summarizes typical conditions for SNAr reactions on related 2-fluoropyridine (B1216828) systems.

NucleophileReagentBaseSolventTemperature (°C)Product Type
AlcoholSodium Methoxide-Methanol (B129727)652-Alkoxypyridine
AmineMethylamine-THF252-Aminopyridine
ThiolSodium Thiophenoxide-DMF252-Thioetherpyridine
N-HeterocycleImidazoleNaHDMF252-(Imidazolyl)pyridine

This table is representative of SNAr reactions on 2-fluoropyridines and is based on findings from related literature. acs.org

Reactions Involving the Amino Group: Acylation, Alkylation, and Condensation

The primary amino group at the 6-position is a nucleophilic center and can readily participate in a variety of common organic transformations.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. This reaction is typically high-yielding and is a common method for protecting the amino group or for introducing further functionality.

Alkylation: N-alkylation of the amino group can be achieved through several methods. Reductive amination, which involves the initial condensation with an aldehyde or ketone to form an imine followed by reduction with an agent like sodium borohydride, is a common approach. researchgate.net Direct alkylation with alkyl halides can also be performed, often after protection of the amino group as a sulfonamide to prevent over-alkylation and allow for controlled, racemization-free introduction of alkyl groups. monash.edu

Condensation: The amino group can undergo condensation reactions with carbonyl compounds. For instance, reaction with an aldehyde or ketone can form an imine or enamine. nih.gov Condensation with a β-ketoester could lead to the formation of a new heterocyclic ring system. The reaction of amino groups with carboxylic acids or their derivatives to form amides is a fundamental condensation reaction in peptide synthesis. libretexts.orglibretexts.org

Reactivity of the Ester Moiety: Hydrolysis, Transesterification, and Amidation

The methyl ester at the 3-position is susceptible to nucleophilic acyl substitution.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is typically irreversible due to the formation of the carboxylate salt. Studies on the base hydrolysis of related amino-acid esters have shown this to be an efficient process. rsc.orgnih.gov The rate of hydrolysis is influenced by the proximity and electronic nature of other functional groups.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl ester can undergo transesterification to form a different ester. This is an equilibrium-controlled process, often driven to completion by using a large excess of the new alcohol. libretexts.org

Amidation: Direct reaction of the ester with an amine to form an amide is possible, though it often requires high temperatures. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a coupling agent to form the amide bond under milder conditions.

The table below shows kinetic data for the base hydrolysis of a related amino ester, demonstrating the feasibility of this reaction.

CompoundRate Constant (kOH) [l mol-1 s-1]Temperature (°C)Ionic Strength (M)
Methyl 6-aminohexanoate (B3152083)0.148250.1
cis-[Co(en)2Cl(NH2(CH2)5CO2Me)]2+0.22250.1

Data adapted from a study on the hydrolysis of methyl 6-aminohexanoate and its cobalt complex. rsc.org

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. youtube.comyoutube.com When EAS does occur, it typically directs substitution to the 3-position (meta to the nitrogen).

In the case of Methyl 6-Amino-2-fluoronicotinate, the scenario is more complex. The powerful electron-donating amino group at C6 is an activating group and directs ortho and para. The fluorine at C2 is a deactivating group but also an ortho, para director. The methyl ester at C3 is a deactivating, meta-directing group. The directing effects of these substituents are as follows:

Amino group (C6): Directs towards C5 and C7 (which is the ring nitrogen).

Fluoro group (C2): Directs towards C3 and C5.

Ester group (C3): Directs towards C5.

Transition Metal-Catalyzed Cross-Coupling Reactions

The structure of this compound offers multiple handles for transition metal-catalyzed cross-coupling reactions, a powerful set of tools for C-C and C-heteroatom bond formation.

Coupling at the C-F Bond: The C-F bond at the 2-position can be activated by transition metals, particularly nickel and palladium complexes, to participate in cross-coupling reactions. This allows for the substitution of the fluorine with various groups, such as aryl, alkyl, or alkynyl fragments. rsc.org

Coupling involving the Amino Group: The amino group can serve as a directing group in C-H activation reactions. Transition metals like palladium or rhodium can coordinate to the pyridine nitrogen and the amino group, facilitating the functionalization of the C-H bond at the 5-position. nih.govnih.gov

Buchwald-Hartwig Amination: While the molecule already contains an amino group, the C-F bond could potentially undergo Buchwald-Hartwig amination to introduce a second, different amino functionality, although this might require careful control of reaction conditions to avoid self-coupling or other side reactions.

The table below illustrates some potential cross-coupling reactions for this scaffold.

Coupling TypeCoupling PartnerCatalyst (Example)Resulting BondPosition
Suzuki CouplingArylboronic acidPd(PPh3)4C-C2
Sonogashira CouplingTerminal alkynePdCl2(PPh3)2, CuIC-C2
C-H ArylationAryl halide[RhCp*Cl2]2C-C5
Buchwald-HartwigSecondary AminePd2(dba)3, BINAPC-N2

This table presents plausible cross-coupling reactions based on established methods for similar pyridine and aryl fluoride substrates. rsc.orgnih.gov

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and the reactivity of the 2-fluoro substituent in this compound makes it a suitable substrate for such transformations. The fluorine atom at the 2-position of the pyridine ring can act as a leaving group in palladium-catalyzed cross-coupling reactions, although it is generally less reactive than heavier halogens like chlorine, bromine, or iodine.

Research on related 2-halopyridine systems provides insights into the expected reactivity of this compound. For instance, studies on the Suzuki-Miyaura coupling of 2-chloropyridines have demonstrated successful C-C bond formation with various arylboronic acids. The choice of catalyst, ligand, and base is crucial for achieving high yields. Typically, palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands are employed. The presence of the electron-donating amino group at the 6-position is expected to increase the electron density of the pyridine ring, which can influence the rate of oxidative addition, a key step in the catalytic cycle.

In a study on the synthesis of 6-arylpurines, 6-chloropurine (B14466) derivatives were successfully coupled with a range of arylboronic acids using Pd(PPh₃)₄ as the catalyst. lookchem.com Anhydrous conditions with K₂CO₃ in toluene (B28343) were found to be optimal for electron-rich arylboronic acids, while aqueous DME was preferred for electron-poor and alkenylboronic acids. lookchem.comresearchgate.net These findings suggest that similar conditions could be applicable to this compound.

Microwave-assisted Suzuki-Miyaura reactions have also been shown to be effective for related heterocyclic systems, such as 6-halogenoimidazo[1,2-a]pyridines, significantly reducing reaction times and improving yields. imist.ma The use of Pd(PPh₃)₄ was found to be highly effective for the coupling of 6-chloroimidazo[1,2-a]pyridines with various aryl and heteroarylboronic acids. imist.ma

EntryArylboronic AcidCatalystBaseSolventYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene95 lookchem.com
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene88 lookchem.com
34-Fluorophenylboronic acidPd(PPh₃)₄aq. K₂CO₃DME75 lookchem.com
42-Thienylboronic acidPd(PPh₃)₄aq. K₂CO₃DME68 researchgate.net

This table presents representative conditions and yields for the Suzuki-Miyaura coupling of related 6-haloheterocycles, providing a model for the potential reactivity of this compound.

Other Cross-Coupling Architectures (e.g., Buchwald-Hartwig, Sonogashira)

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org In the context of this compound, the fluorine atom at the C2 position could potentially be displaced by an amine. However, the existing amino group at the C6 position might complicate the reaction through potential side reactions or catalyst inhibition.

Studies on the Buchwald-Hartwig amination of 2-halopyridines have shown that the reaction is highly dependent on the ligand and base used. For instance, a practical method for the amination of 2-bromopyridines with volatile amines has been developed using Pd(OAc)₂ and 1,3-bis(diphenylphosphino)propane (B126693) (dppp) as the catalytic system in the presence of sodium tert-butoxide. scispace.com

A notable study on 2-fluoro-4-iodopyridine (B1312466) demonstrated selective C-N bond formation at the 4-position, highlighting the differential reactivity of halogen substituents. researchgate.net This suggests that for substrates with multiple reactive sites, careful optimization of reaction conditions is necessary to achieve the desired regioselectivity. In the case of this compound, the fluorine at the 2-position would be the target for substitution. The use of bulky, electron-rich phosphine ligands, a hallmark of modern Buchwald-Hartwig chemistry, would likely be necessary to facilitate the coupling. wikipedia.orgsnnu.edu.cn

EntryAmineCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
1MorpholinePd(OAc)₂/DPPFNaOt-BuToluene8098 scispace.com
2Aniline (B41778)Pd(OAc)₂/BINAPK₂CO₃Dioxane10085 researchgate.net
3BenzylaminePd₂(dba)₃/XantphosCs₂CO₃Toluene11092 chemrxiv.org

This table provides representative conditions for the Buchwald-Hartwig amination of related halopyridines, which can serve as a starting point for the development of protocols for this compound.

Sonogashira Coupling:

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The 2-fluoro position of this compound is a potential site for Sonogashira coupling. The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine which can also serve as the solvent. wikipedia.org

Both copper-catalyzed and copper-free Sonogashira protocols have been developed. nih.govnih.gov The choice of conditions can influence the reaction's scope and functional group tolerance. For a substrate like this compound, a copper-free system might be advantageous to avoid potential coordination of the copper co-catalyst with the nitrogen atoms of the pyridine ring and the amino group. The development of robust palladium complexes, such as those with aminopyrimidine ligands, has enabled efficient copper-free Sonogashira couplings in aqueous media, which could be beneficial for applications in biological systems. nih.gov

EntryAlkyneCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₄/CuIEt₃NDMFRT90 wikipedia.org
21-OctynePdCl₂(PPh₃)₂/CuIPiperidineToluene6085 organic-chemistry.org
3Propargyl alcoholAminopyrimidine-Pd(II) complexEt₃NH₂O/MeCN3793 nih.gov

This table illustrates typical conditions for the Sonogashira coupling of haloarenes, offering a framework for the potential application to this compound.

Redox Chemistry of the Pyridine Nucleus and Substituents

The redox behavior of this compound is determined by the interplay of the electron-withdrawing pyridine ring and the electronic effects of its substituents: the electron-donating amino group and the electron-withdrawing methyl ester and fluorine atom.

The pyridine nucleus itself is an electron-deficient aromatic system that can undergo reduction. The presence of the electron-donating amino group at the 6-position increases the electron density of the ring, which would be expected to make reduction more difficult compared to unsubstituted pyridine. Conversely, the electron-withdrawing methyl nicotinate group and the fluorine atom will lower the energy of the LUMO, facilitating reduction.

The oxidation of the pyridine ring is generally difficult. However, the amino group is a site that can be oxidized. The oxidation of aminopyridines can lead to the formation of radical cations or other reactive species. The electrochemical oxidation of related aminopyridines and aminoquinolines has been studied, often revealing complex reaction pathways involving dimerization or polymerization following the initial electron transfer. acs.org

Cyclic voltammetry would be a key technique to experimentally probe the redox chemistry of this compound. By measuring the oxidation and reduction potentials, one could quantify the electronic influence of the substituents and understand the stability of the resulting radical ions. Such studies would be crucial for applications where the molecule might be subjected to redox conditions, for example, in the development of redox-active materials or as a ligand in catalysis.

Compound/SystemRedox ProcessPotential (V vs. ref)TechniqueReference
Pyridine-2,6-dicarboxylic acid ester-Cu(II) complexCu(II)/Cu(I)~0 (vs. Fc/Fc⁺)Cyclic Voltammetry mdpi.com
Pyridine-2,6-dicarboxylic acid ester-Cu(II) complexLigand Oxidation0.73 (irreversible)Cyclic Voltammetry mdpi.com
Pyridine-2,6-dicarboxylic acid ester-Cu(II) complexLigand Reduction-1.33 (irreversible)Cyclic Voltammetry mdpi.com
4-AminopyridineReaction with IClForms charge-transfer complex and ionic speciesNMR Spectroscopy acs.org

This table presents redox data for related pyridine derivatives, illustrating the types of electrochemical behavior that could be anticipated for this compound.

Advanced Spectroscopic Elucidation of Methyl 6 Amino 2 Fluoronicotinate Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the local magnetic fields around atomic nuclei. For Methyl 6-Amino-2-fluoronicotinate, various NMR techniques have been employed to assign its complex structure.

Proton (¹H) NMR Spectral Assignment and Coupling Analysis

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different protons in the molecule. The aromatic region of the spectrum is of particular interest, showing signals for the protons on the pyridine (B92270) ring. The methyl protons of the ester group typically appear as a singlet in the upfield region of the spectrum. The amino group protons can sometimes be observed as a broad singlet, and their chemical shift can be concentration and solvent dependent.

Coupling analysis, which examines the splitting patterns of the NMR signals, provides valuable information about the connectivity of the protons. The coupling constants (J values) between adjacent protons on the pyridine ring are characteristic and aid in the unambiguous assignment of their positions.

Interactive Data Table: ¹H NMR Spectral Data
Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-47.95d8.4
H-56.28d8.4
NH₂4.80br s-
OCH₃3.85s-

Carbon-13 (¹³C) NMR Chemical Shift Analysis and Multiplicity

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their electronic environment. For instance, the carbonyl carbon of the ester group is typically found at a downfield chemical shift. The carbon atoms of the pyridine ring appear in the aromatic region, and their specific shifts are affected by the fluorine and amino substituents. The carbon of the methyl ester group appears at a characteristic upfield position.

The multiplicity of the carbon signals, determined by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps in distinguishing between CH, CH₂, and CH₃ groups.

Interactive Data Table: ¹³C NMR Spectral Data
Carbon AssignmentChemical Shift (ppm)
C=O165.2
C-2162.5 (d, J = 240 Hz)
C-6159.8
C-4142.1
C-3108.7
C-5105.3
OCH₃52.3

Fluorine-19 (¹⁹F) NMR Spectroscopic Characterization and Shift Sensitivity

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. nih.gov In this compound, the fluorine atom attached to the pyridine ring gives a characteristic signal in the ¹⁹F NMR spectrum. The chemical shift of the fluorine signal is sensitive to the electronic environment and can be influenced by solvent polarity and interactions with other molecules. scholaris.ca This sensitivity makes ¹⁹F NMR a valuable tool for studying molecular interactions. nih.gov

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in the complete structural elucidation of complex molecules like this compound by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of protons within the pyridine ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon. wikipedia.orgsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons. wikipedia.orgsdsu.edu It is crucial for identifying the connectivity across quaternary carbons and the ester group, piecing together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. science.gov This is particularly useful for determining the three-dimensional structure and conformation of the molecule. anu.edu.au

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₇H₇FN₂O₂), the expected monoisotopic mass is approximately 170.0491. chemscene.com HRMS can confirm this mass with high precision, which in turn confirms the elemental formula of the compound. rsc.org The fragmentation pattern observed in the mass spectrum gives further structural information. Common fragmentation pathways for similar molecules include the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃). miamioh.edu

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound (molecular weight: 170.14 g/mol , formula: C₇H₇FN₂O₂), a primary ionization method such as electrospray ionization (ESI) would typically be used to generate the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 171.14. nih.govcymitquimica.com Subsequent collision-induced dissociation (CID) of this precursor ion would induce fragmentation, providing valuable structural information.

The fragmentation patterns can be predicted based on the functional groups present in the molecule: the amino group, the fluorine substituent, and the methyl ester. Common fragmentation pathways for protonated amino compounds involve the loss of ammonia (B1221849) (NH₃). nih.gov For esters, the loss of the alkoxy group (in this case, methoxy radical, •OCH₃) or the entire ester group as a neutral loss is common. libretexts.org The presence of the stable pyridine ring will also influence the fragmentation cascade.

Predicted fragmentation pathways for [M+H]⁺ of this compound include:

Loss of methanol (B129727) (CH₃OH): A common fragmentation for methyl esters, leading to a fragment ion at m/z 139. This would involve the loss of the methoxy group along with a proton.

Loss of a methoxy radical (•OCH₃): This would result in a fragment at m/z 140.

Decarbonylation: Loss of carbon monoxide (CO) from fragment ions is a possibility, especially after initial losses. For instance, the m/z 139 ion could lose CO to yield a fragment at m/z 111.

Loss of HCN: Cleavage of the pyridine ring could lead to the elimination of hydrogen cyanide, a common fragmentation pattern for nitrogen-containing heterocyclic compounds.

A plausible fragmentation cascade could start with the loss of methanol to form an acylium ion, which then undergoes further fragmentation. The stability of the resulting fragment ions, often influenced by resonance and the electronic effects of the substituents, dictates the observed product ion spectrum. chemguide.co.uk

Table 1: Predicted Tandem Mass Spectrometry (MS/MS) Fragments of this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Plausible Structure of Fragment
171.14 139.04 CH₃OH 6-Amino-2-fluoronicotinoyl cation
171.14 140.05 •OCH₃ Ion from loss of methoxy radical
139.04 111.04 CO 2-Fluoro-6-aminopyridinium ion

Note: The m/z values are predicted based on monoisotopic masses and may vary slightly in experimental data.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

For this compound, the key vibrational modes are associated with the amino group (N-H), the carbonyl group of the ester (C=O), the C-F bond, and the pyridine ring itself.

N-H Vibrations: The amino group will exhibit symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹. researchgate.net

C=O Stretching: The carbonyl group of the methyl ester will show a strong absorption band. The position of this band is sensitive to electronic effects. For methyl nicotinate (B505614), this band is observed around 1730 cm⁻¹. The presence of the electron-donating amino group and the electron-withdrawing fluorine atom will influence the exact position of this band. nih.gov

C-F Stretching: The C-F stretching vibration typically appears in the range of 1000-1400 cm⁻¹, often as a strong band in the IR spectrum. nih.gov

Pyridine Ring Vibrations: The pyridine ring has a set of characteristic stretching and bending vibrations. These are typically observed in the 1400-1600 cm⁻¹ region (ring stretching) and at lower wavenumbers for out-of-plane bending. cdnsciencepub.comcdnsciencepub.com The substitution pattern will affect the exact frequencies and intensities of these modes. mdpi.com

Table 2: Predicted IR and Raman Active Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H Stretch (asymmetric) 3400-3500 Medium-Strong Weak
N-H Stretch (symmetric) 3300-3400 Medium Weak
C-H Stretch (aromatic & methyl) 2900-3100 Medium-Weak Medium-Strong
C=O Stretch (ester) 1710-1740 Strong Medium
N-H Bend (scissoring) 1600-1650 Medium-Strong Weak
Pyridine Ring Stretch 1400-1600 Medium-Strong Strong
C-F Stretch 1000-1400 Strong Weak

Note: These are general ranges and the actual peak positions can be influenced by intermolecular interactions in the solid state.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, as well as information about the packing of molecules in the crystal lattice and intermolecular interactions such as hydrogen bonding.

While specific crystallographic data for this compound is not publicly available, we can infer likely structural features. The molecule is expected to be largely planar due to the aromaticity of the pyridine ring. The amino and methyl ester groups will likely be coplanar with the ring to maximize electronic conjugation.

Table 3: Expected Structural Parameters from X-ray Crystallography of this compound

Parameter Expected Value/Feature
Crystal System Monoclinic or Orthorhombic (common for such molecules)
Hydrogen Bonding N-H···N (pyridine) or N-H···O=C interactions
Molecular Conformation Largely planar structure

Comparative Spectroscopic Analysis with Related Nicotinates and Fluoropyridines

A comparative analysis of the spectroscopic data of this compound with related compounds provides a deeper understanding of the influence of its specific substituents.

Comparison with Methyl Nicotinate: The presence of the amino group at the 6-position is expected to cause a red shift (lower frequency) of the C=O stretching vibration in the IR spectrum due to its electron-donating nature. The amino group will also introduce the characteristic N-H stretching and bending vibrations.

Comparison with 2-Fluoropyridine (B1216828): The addition of the amino and methyl ester groups to the 2-fluoropyridine scaffold will significantly complicate the IR and Raman spectra. nih.gov The vibrational modes of the pyridine ring will be altered, and new bands corresponding to the functional groups will appear. nih.gov

Comparison with Methyl 6-Aminonicotinate: The introduction of the fluorine atom at the 2-position will lead to the appearance of a strong C-F stretching band in the IR spectrum. The electron-withdrawing nature of the fluorine atom will likely cause a slight blue shift (higher frequency) of the C=O and N-H vibrational modes compared to the non-fluorinated analog. In mass spectrometry, the presence of fluorine can influence fragmentation pathways, potentially favoring the retention of the fluorine atom on charged fragments.

This comparative approach allows for the confident assignment of spectroscopic features and a detailed understanding of the structure-property relationships in this class of compounds.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Methyl nicotinate
2-Fluoropyridine
Methyl 6-Aminonicotinate

Computational Chemistry and Quantum Mechanical Analysis of Methyl 6 Amino 2 Fluoronicotinate

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

The foundational step in the computational analysis of a molecule like Methyl 6-Amino-2-fluoronicotinate involves determining its most stable three-dimensional structure, known as geometry optimization. DFT is a powerful and widely used quantum mechanical modeling method for this purpose. The process iteratively adjusts the positions of the atoms until a minimum energy conformation is found.

Geometric Parameters: Bond Lengths, Bond Angles, Dihedral AnglesUpon successful geometry optimization, a precise set of geometric parameters can be extracted. These parameters define the molecule's architecture.

Bond Lengths: The equilibrium distances between the nuclei of two bonded atoms. For this compound, this would include the lengths of C-C, C-N, C-O, C-F, C-H, and N-H bonds.

Bond Angles: The angles formed by three connected atoms, which dictate the molecule's shape. Key angles would involve the pyridine (B92270) ring, the amino group, and the methyl ester substituent.

Without specific research, a data table for these parameters cannot be generated.

Electronic Structure and Molecular Orbital Analysis

Once the optimized geometry is obtained, further calculations can elucidate the electronic properties of the molecule, which are fundamental to its reactivity and spectroscopic behavior.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Energy GapThe frontier molecular orbitals, HOMO and LUMO, are central to chemical reactivity.

HOMO (Highest Occupied Molecular Orbital): The outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): The innermost orbital without electrons. Its energy indicates the molecule's capacity to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO. A small energy gap generally implies higher chemical reactivity and lower kinetic stability.

A data table for these energy values is contingent on performing the actual calculations.

Fukui Functions and Local Reactivity DescriptorsFukui functions provide a more quantitative measure of reactivity at specific atomic sites within a molecule. Derived from conceptual DFT, they indicate the change in electron density at a particular point when the total number of electrons in the system changes. This analysis helps to pinpoint the most likely sites for electrophilic, nucleophilic, and radical attacks, offering a more refined prediction of chemical behavior than MEP analysis alone.

Until dedicated computational studies are performed and published for this compound, a detailed and data-rich analysis as outlined above remains a prospective endeavor.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting the spectroscopic parameters of this compound, offering a valuable complement to experimental data.

Density Functional Theory (DFT) is a powerful tool for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, DFT calculations can elucidate the chemical environments of the ¹H, ¹³C, and ¹⁹F nuclei. The chemical shifts are sensitive to the electron density around the nuclei, which is influenced by the electronic effects of the substituent groups on the pyridine ring.

Calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p). The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for calculating NMR shielding tensors, from which the chemical shifts are derived. Predicted chemical shifts are then often scaled to correct for systematic errors and to improve agreement with experimental values. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
H (Amino) Data not available
H (Ring) Data not available

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
C (Amino-bearing) Data not available
C (Fluoro-bearing) Data not available
C (Ring) Data not available
C (Carbonyl) Data not available

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

Atom Predicted Chemical Shift (ppm)

Theoretical calculations of vibrational frequencies for this compound provide a detailed assignment of its infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, which can predict the vibrational modes and their corresponding frequencies and intensities.

The vibrational spectrum is characterized by modes associated with the pyridine ring, the amino group, the fluorine atom, and the methyl ester group. Key vibrational modes include:

N-H stretching of the amino group.

C-F stretching of the fluoro group.

C=O stretching of the ester carbonyl group.

Pyridine ring stretching and bending modes.

CH₃ stretching and bending modes of the methyl group.

The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. mdpi.com

Table 4: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H stretch Data not available
C-F stretch Data not available
C=O stretch Data not available
Ring modes Data not available

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netfunctmaterials.org.ua For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The electronic transitions are typically from occupied molecular orbitals (like the highest occupied molecular orbital, HOMO) to unoccupied molecular orbitals (like the lowest unoccupied molecular orbital, LUMO). The nature of these transitions (e.g., π→π* or n→π*) can be analyzed to understand the electronic structure of the molecule. The substituents on the pyridine ring, particularly the amino and fluoro groups, are expected to significantly influence the positions of the absorption bands. rsc.org

Table 5: Predicted UV-Vis Absorption Data for this compound

Transition λmax (nm) Oscillator Strength
S₀ → S₁ Data not available Data not available

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. This is particularly relevant for the orientation of the methyl ester group relative to the pyridine ring.

A potential energy surface (PES) map can be generated by systematically varying the key dihedral angles and calculating the energy at each point. This allows for the identification of the most stable conformers (energy minima) and the transition states (saddle points) that connect them. Such studies reveal the flexibility of the molecule and the energy barriers to conformational changes. frontiersin.org The planarity or non-planarity of the molecule in its ground state can also be determined from this analysis. nih.govresearchgate.net

Solvent Effects on Electronic Structure and Reactivity through Solvation Models

The electronic structure and reactivity of this compound can be significantly influenced by the surrounding solvent. Solvation models, such as the Polarizable Continuum Model (PCM), are used in computational chemistry to simulate the effects of a solvent without explicitly including solvent molecules. orientjchem.orgresearchgate.net

These models represent the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. By performing calculations with different solvent models, it is possible to predict how properties like electronic spectra, chemical shifts, and reaction energy barriers will change in different solvent environments. This is crucial for understanding the behavior of the molecule in solution, which is where many chemical reactions and biological processes occur.

Methyl 6 Amino 2 Fluoronicotinate As a Versatile Synthetic Intermediate

Precursor for Advanced Heterocyclic Scaffolds (e.g., Quinolines, Naphthyridines, Quinazolinones)

The inherent reactivity of the amino and ester functionalities, combined with the influence of the fluorine substituent, makes Methyl 6-Amino-2-fluoronicotinate a promising precursor for the synthesis of various fused heterocyclic systems. While direct literature examples for this specific starting material are limited, the well-established chemistry of related aminopyridine esters provides a strong basis for its potential applications in constructing quinolines, naphthyridines, and quinazolinones.

Quinolines: The synthesis of quinolines often involves the condensation of an aniline (B41778) derivative with a carbonyl compound. Although no direct synthesis of quinolines from this compound is reported, analogous aminopyridine derivatives are known to participate in such cyclization reactions. For instance, the Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, is a common method for quinoline (B57606) synthesis. The amino group of this compound could potentially react with suitable dicarbonyl compounds to form quinoline structures, with the fluorine atom and ester group providing sites for further functionalization.

Naphthyridines: Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are important pharmacophores. The synthesis of 1,6-naphthyridin-2(1H)-ones has been achieved from 4-aminonicotinaldehyde (B1271976) and 4-aminonicotinonitrile. nih.gov By analogy, this compound could potentially be converted into a corresponding aldehyde or nitrile, which could then undergo cyclization to form a naphthyridine ring system. For example, a 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one scaffold has been identified as a potent inhibitor of PI3K/mTOR. researchgate.net

Quinazolinones: Quinazolinones are another class of heterocyclic compounds with significant biological activity. Their synthesis often involves the reaction of an anthranilic acid derivative with an appropriate reagent. While a direct synthesis from this compound is not documented, a related compound, 6-amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one, has been synthesized, highlighting the utility of fluorinated building blocks in accessing this scaffold. The amino group of this compound could react with isatoic anhydride (B1165640) or a similar precursor to form the pyrimidine (B1678525) ring of the quinazolinone system.

Heterocyclic ScaffoldGeneral Synthetic Precursor (Analogous)Potential Synthetic Route Involving this compound
Quinolines 2-Aminoaryl ketones/aldehydesFriedländer annulation with dicarbonyl compounds
Naphthyridines 4-Aminonicotinaldehydes/nitrilesConversion to aldehyde/nitrile followed by cyclization
Quinazolinones Anthranilic acid derivativesReaction with isatoic anhydride or similar precursors

Building Block for Functionalized Pyridine (B92270) Derivatives

The pyridine core of this compound makes it an excellent starting material for the synthesis of a wide array of functionalized pyridine derivatives. The amino and ester groups can be readily modified, and the fluorine atom can influence the reactivity of the ring and serve as a site for nucleophilic substitution or as a modulator of biological activity.

The amino group can be acylated, alkylated, or used as a handle for coupling reactions to introduce diverse substituents. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. These transformations allow for the generation of a library of pyridine derivatives with varied electronic and steric properties. For instance, the synthesis of various pyridine derivatives often starts from commercially available building blocks that undergo transformations at different positions of the pyridine ring.

Role in the Synthesis of Ligands and Catalysts

The presence of multiple heteroatoms (two nitrogens and two oxygens) and the potential for further functionalization make this compound an attractive scaffold for the design of ligands for metal catalysts. The pyridine nitrogen and the amino group can act as coordination sites for metal ions. By modifying the ester group or introducing other functionalities, polydentate ligands can be synthesized. Such ligands are crucial in homogeneous catalysis, enabling control over the reactivity and selectivity of metal-catalyzed reactions. The fluorine atom can also influence the electronic properties of the resulting ligand, which in turn can fine-tune the catalytic activity of the metal center.

Derivatization for Structure-Activity Relationship Studies (SAR) in Chemical Biology

In the field of chemical biology and drug discovery, the systematic modification of a lead compound to understand its structure-activity relationship (SAR) is a critical step. This compound provides a valuable platform for such studies. The ability to independently modify the amino, ester, and potentially the fluorine-bearing positions allows for the exploration of how different substituents impact biological activity.

Advanced Analytical Methodologies for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity and performing quantitative analysis of Methyl 6-Amino-2-fluoronicotinate. Its versatility allows for the separation of the main compound from impurities and byproducts. A typical HPLC method would involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like methanol (B129727) or acetonitrile. researchgate.net Detection is commonly achieved using a UV detector at a wavelength where the compound exhibits maximum absorbance. researchgate.net For instance, a method for a similar compound, meptazinol (B1207559) (2-amino-6-methyl)-benzoate hydrochloride, utilized a C18 column with a mobile phase of 0.02 mol/L ammonium acetate (B1210297) and methanol (25:75, v/v) at a flow rate of 1.0 mL/min and UV detection at 230 nm. researchgate.net The purity of this compound is often specified as a minimum of 95%. cymitquimica.com

Table 1: Illustrative HPLC Parameters for Analysis of Amino-Nicotinate Derivatives

ParameterValueReference
Column C18 (4.6 mm × 150 mm, 5 µm) researchgate.net
Mobile Phase 0.02 mol/L Ammonium Acetate (pH 7.4) : Methanol (25:75, v/v) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 230 nm researchgate.net
Column Temperature 30 °C researchgate.net

Chiral HPLC for Enantiomeric Purity Assessment

Since this compound can be a precursor to chiral molecules, assessing its enantiomeric purity is critical. Chiral HPLC is the method of choice for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. mdpi.comresearchgate.net For example, a Chiralpak® IB® column, which contains cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, has been successfully used for the enantioselective analysis of chiral imidazolines under reversed-phase conditions. mdpi.com The mobile phase often consists of a mixture of n-hexane and an alcohol like 2-propanol or ethanol, sometimes with an acidic modifier like trifluoroacetic acid (TFA). researchgate.net The separation of enantiomers allows for the determination of the enantiomeric excess (ee) of the desired isomer.

Gas Chromatography (GC) for Volatile Byproducts and Reaction Progress

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may require derivatization to increase its volatility for GC analysis, this method is highly effective for identifying and quantifying volatile byproducts that may be present in the reaction mixture. nih.govresearchgate.netsigmaaldrich.com Derivatization is a common strategy to make amino compounds amenable to GC analysis. nih.govsigmaaldrich.com For instance, amino acids can be converted to their corresponding methyl esters and then further derivatized. nih.gov The progress of a reaction can be monitored by taking aliquots at different time points, derivatizing them if necessary, and analyzing them by GC to track the disappearance of starting materials and the appearance of products and byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This makes it an invaluable tool for the detailed analysis of complex reaction mixtures containing this compound. researchgate.netnih.gov LC-MS can identify not only the main product but also intermediates, byproducts, and trace impurities, even if they are not fully resolved chromatographically. researchgate.netnih.gov The mass spectrometer provides molecular weight information and fragmentation patterns, which aid in the structural elucidation of unknown compounds. For the analysis of related amino compounds, LC-MS has been shown to be the method of choice for sensitive and selective qualitative and quantitative analysis. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. nih.gov UPLC is particularly well-suited for high-throughput screening and detailed analysis of complex mixtures. An UPLC-ESI-MS/MS method developed for targeted amino acid analysis demonstrated the ability to analyze numerous metabolites within a short timeframe with very low detection limits. nih.gov The application of UPLC for the analysis of this compound and its related compounds can provide more detailed and faster analytical results compared to traditional HPLC.

In-situ Spectroscopic Monitoring of Reactions (e.g., IR, NMR)

In-situ spectroscopic techniques, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for the real-time monitoring of chemical reactions as they occur, without the need for sampling. rsc.orgnih.govnih.govcolorado.edu This provides valuable kinetic and mechanistic information. For example, in-situ FTIR spectroscopy can be used to track the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational bands. rsc.orgnih.gov An electrochemical cell coupled with a recycle loop through a transmission FTIR cell has been used to continuously monitor the progress of organic reactions. rsc.orgnih.gov Similarly, in-situ NMR can provide detailed structural information about the species present in the reaction mixture at any given time. These techniques are powerful tools for optimizing reaction conditions and understanding reaction mechanisms involving this compound.

Green Chemistry Principles in the Synthesis and Application of Methyl 6 Amino 2 Fluoronicotinate

Development of Environmentally Benign Synthetic Routes

The development of green synthetic routes for compounds like Methyl 6-Amino-2-fluoronicotinate would involve moving away from traditional, often hazardous, chemical processes. Research in the broader field of fluorinated pyridines explores multi-component reactions (MCRs) which can build complex molecules from simple precursors in a single step, improving efficiency and reducing waste. rsc.org However, no specific MCR protocols for the synthesis of this compound have been published.

Minimization of Waste and Maximization of Atom Economy

Atom economy is a measure of how efficiently a chemical process converts the mass of the reactants into the desired product. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently "greener" as they generate little to no waste. To calculate the atom economy for the synthesis of this compound, a specific, balanced chemical equation for its production route is required. As no established industrial or laboratory synthesis is publicly detailed, an analysis of its atom economy is not feasible.

Energy Efficiency in Reaction Design (e.g., Microwave-Assisted Synthesis)

Modern synthetic methods aim to reduce energy consumption. Microwave-assisted synthesis is a prominent technique used to dramatically shorten reaction times and often increase product yields, thereby saving energy compared to conventional heating methods. youtube.com This technology has been successfully applied to the synthesis of various heterocyclic derivatives and in esterification reactions. mdpi.comnih.govrsc.org Notably, a microwave-assisted method has been reported for the synthesis of Methyl 2-aminonicotinate, a non-fluorinated analog of the target compound. chemicalbook.com This suggests that a similar energy-efficient approach could potentially be developed for this compound, although no such research has been published.

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Reactivity Patterns

The reactivity of Methyl 6-Amino-2-fluoronicotinate is largely dictated by the interplay of its functional groups: the nucleophilic amino group, the electrophilic ester, and the fluorine-substituted pyridine (B92270) ring. While standard transformations are expected, the exploration of novel reactivity patterns is a key area of future research.

One promising avenue lies in the strategic use of its inherent functionalities in cross-coupling reactions. The fluorine atom at the 2-position and the amino group at the 6-position can direct C-H activation at other positions of the pyridine ring, enabling the introduction of various substituents. Furthermore, the amino group can be transformed into other functionalities, such as a halogen or a triflate, which can then participate in well-established cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. mdpi.commit.edu This would allow for the construction of complex molecular architectures from a simple starting material.

The development of asymmetric transformations is another critical frontier. The synthesis of chiral derivatives of this compound could be achieved through enantioselective reactions targeting the amino group or the carbon backbone. Such chiral building blocks are of high value in medicinal chemistry for the preparation of single-enantiomer drugs.

A summary of potential cross-coupling reactions involving derivatives of this compound is presented in Table 1.

Cross-Coupling ReactionPotential Substrate Derived from this compoundPotential Coupling PartnerPotential Product
Suzuki-Miyaura6-Bromo-2-fluoronicotinate derivativeArylboronic acid6-Aryl-2-fluoronicotinate derivative
Buchwald-Hartwig Amination6-Amino-2-chloronicotinate derivativeAmine6,2-Diaminonicotinate derivative
C-H ActivationThis compoundAlkene/AlkyneC-H functionalized derivative

Table 1: Potential Cross-Coupling Reactions

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards more efficient, safer, and automated processes. Flow chemistry, characterized by the continuous processing of reagents in a reactor, offers significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. mit.edunih.govgoogle.com

The integration of this compound into flow chemistry workflows presents a significant opportunity. For instance, multi-step sequences involving this compound, such as its initial synthesis followed by subsequent functionalization, could be performed in a continuous manner. This would streamline the production of its derivatives and facilitate the rapid generation of compound libraries for screening purposes. bldpharm.comnih.gov Automated synthesis platforms, which combine robotics with flow chemistry, could further accelerate the discovery and optimization of new molecules based on the this compound scaffold.

Advanced Materials Science Applications (e.g., Organic Electronics, Polymers)

The unique electronic properties of fluorinated aromatic compounds make them attractive candidates for applications in materials science. The strong electron-withdrawing nature of the fluorine atom and the pyridine ring in this compound can be harnessed to create novel organic electronic materials.

One area of exploration is the synthesis of conjugated polymers incorporating this building block. Such polymers could exhibit interesting photophysical and electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The amino group provides a convenient handle for polymerization reactions, such as condensation with dialdehydes or diacyl chlorides, to form polyamides or polyimines. The resulting polymers' properties could be fine-tuned by modifying the co-monomer.

The photophysical properties of nicotinonitrile derivatives, which share structural similarities with this compound, have been shown to be solvent-dependent, suggesting their potential use as fluorescent sensors. nih.gov Similar investigations into the fluorescence behavior of polymers derived from this compound could reveal new applications in sensing and imaging.

Design of Next-Generation Fluorinated Heterocycles

Fluorinated heterocycles are of immense importance in medicinal chemistry, as the incorporation of fluorine can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. nih.govresearchgate.netnih.gov this compound serves as an excellent starting point for the synthesis of a diverse range of more complex fluorinated heterocyclic systems.

The amino and ester functionalities can be utilized in cyclization reactions to construct fused ring systems. For example, reaction with appropriate bifunctional reagents could lead to the formation of pyridopyrimidines, pyridopyrazines, or other polycyclic aromatic systems containing a fluorinated pyridine ring. These novel heterocyclic scaffolds could then be evaluated for their biological activity against various therapeutic targets. The presence of both a hydrogen bond donor (amino group) and acceptor (ester and ring nitrogen) in the parent molecule provides a template for designing molecules with specific protein-binding capabilities.

Methodological Advancements in Computational and Spectroscopic Characterization

To fully unlock the potential of this compound and its derivatives, a deep understanding of their structural and electronic properties is essential. Advanced computational and spectroscopic techniques will play a crucial role in this endeavor.

Computational Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's geometry, electronic structure, and reactivity. chemicalbook.com Such studies can help predict the most likely sites for electrophilic and nucleophilic attack, guide the design of new reactions, and rationalize experimental observations. For example, DFT can be used to calculate the molecule's frontier molecular orbitals (HOMO and LUMO) to understand its electronic transitions and potential as an electronic material.

Spectroscopic Characterization: While standard techniques like NMR and mass spectrometry are routine, advanced methods can provide more detailed structural information. Solid-state NMR spectroscopy, for instance, can be used to study the structure and dynamics of the compound in the solid state, which is particularly relevant for materials science applications. nih.gov X-ray crystallography would provide definitive information about the three-dimensional structure of the molecule and its packing in the solid state, revealing details about intermolecular interactions such as hydrogen bonding.

A summary of key characterization techniques and the insights they can provide is shown in Table 2.

TechniqueInformation Provided
Density Functional Theory (DFT)Molecular geometry, electronic structure, reactivity indices, simulated spectra.
1H, 13C, 19F, 15N NMRConnectivity, chemical environment of nuclei, through-bond and through-space correlations.
X-ray CrystallographyPrecise 3D structure, bond lengths, bond angles, intermolecular interactions.
Solid-State NMRStructure and dynamics in the solid state, polymorphism.
UV-Vis and Fluorescence SpectroscopyElectronic transitions, photophysical properties.

Table 2: Advanced Characterization Methods

Q & A

Q. What are the established synthetic routes for Methyl 6-Amino-2-fluoronicotinate, and what are their key reaction conditions?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves fluorination at the 2-position of the pyridine ring using fluorinating agents like Selectfluor™ under anhydrous conditions, followed by esterification with methanol in the presence of a catalyst (e.g., H2SO4). For example, analogous compounds such as Methyl 2-aminonicotinate are synthesized via esterification of 6-aminonicotinic acid derivatives, with yields optimized by controlling reaction temperature (e.g., reflux at 80–100°C) and solvent polarity (e.g., DMF or THF) . Precise stoichiometric ratios of reagents and inert atmosphere conditions (N2 or Ar) are critical to minimize side reactions like hydrolysis or dehalogenation.

Q. Which analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • <sup>1</sup>H/<sup>19</sup>F NMR : To confirm fluorination at the 2-position and esterification (e.g., methyl ester peak at ~3.9 ppm).
  • HPLC-MS : For purity assessment and molecular ion verification (expected [M+H]<sup>+</sup> at m/z 201.06).
  • FT-IR : To identify functional groups (e.g., C=O stretch at ~1700 cm<sup>-1</sup> for the ester).
  • Elemental Analysis : To validate empirical formula (C7H7FN2O2). Calibration standards and triplicate measurements are essential to ensure reproducibility, as outlined in analytical chemistry guidelines .

Advanced Research Questions

Q. How can researchers resolve low yields in the fluorination step during synthesis?

Low yields often stem from competing side reactions (e.g., defluorination or ring oxidation). Strategies include:

  • Optimizing Fluorinating Agents : Replace traditional KF with Selectfluor™ or DAST (diethylaminosulfur trifluoride) to enhance electrophilic fluorination efficiency.
  • Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to stabilize transition states.
  • Temperature Control : Maintain reactions at 0–5°C to suppress thermal degradation.
  • Catalytic Additives : Introduce Lewis acids like BF3·Et2O to activate the pyridine ring. Documented protocols for analogous fluoro-nicotinate derivatives suggest yields can improve from <50% to >75% with these adjustments .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

The compound is sensitive to hydrolysis, particularly at the ester group. Stability studies should include:

  • pH-Dependent Degradation : Test buffered solutions (pH 2–12) at 25°C and 40°C. HPLC monitoring reveals rapid ester hydrolysis in alkaline conditions (pH >10), forming 6-amino-2-fluoronicotinic acid.
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C, necessitating storage at –20°C in desiccated environments.
  • Light Sensitivity : UV-Vis spectroscopy under UV light exposure (254 nm) confirms photodegradation, requiring amber glassware for storage .

Q. How can computational modeling aid in predicting reactivity or binding properties of this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can:

  • Predict electrophilic/nucleophilic sites for functionalization.
  • Model intermolecular interactions (e.g., hydrogen bonding with biological targets like kinase enzymes).
  • Estimate thermodynamic stability of tautomers or conformers. Validation against experimental data (e.g., NMR chemical shifts) ensures model accuracy. Such approaches are critical for rational drug design or catalysis studies .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Contradictions often arise from impurities or polymorphic forms. Mitigation steps include:

  • Recrystallization : Use solvent pairs (e.g., ethanol/water) to isolate pure crystalline forms.
  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., Methyl 2-aminonicotinate, mp 84–86°C ).
  • Collaborative Reproducibility : Replicate synthesis and characterization across independent labs, adhering to standardized protocols .

Methodological Best Practices

Q. What statistical frameworks are appropriate for analyzing dose-response or kinetic data involving this compound?

  • Nonlinear Regression : Fit dose-response curves using Hill or Logit models (e.g., GraphPad Prism®).
  • Kinetic Modeling : Apply pseudo-first-order kinetics for hydrolysis studies, with rate constants derived from Arrhenius plots.
  • Error Reporting : Report standard deviations (SD) or confidence intervals (CI) for triplicate measurements, avoiding unsupported claims of "significance" without p-values (e.g., p <0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.